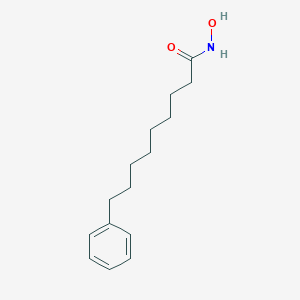
9-Phenylnonanohydroxamic acid
Descripción general
Descripción
TCN 213 es un antagonista selectivo, superable y dependiente de glicina del receptor N-metil-D-aspartato (NMDAR) GluN1/GluN2A. Este compuesto es conocido por su alta selectividad hacia GluN1/GluN2A sobre los receptores GluN1/GluN2B . Se ha utilizado ampliamente en la investigación científica para monitorear el cambio en la expresión de NMDAR en las neuronas corticales en desarrollo .
Análisis De Reacciones Químicas
TCN 213 experimenta varias reacciones químicas, principalmente relacionadas con su interacción con la glicina y el glutamato. El compuesto actúa como un antagonista dependiente de la glicina, lo que significa que su actividad está influenciada por la presencia de glicina . Las principales reacciones incluyen:
Antagonismo de las corrientes inducidas por NMDA: TCN 213 antagoniza las corrientes inducidas por NMDA en neuronas transfectadas con subunidades GluN2A.
Inhibición superable: La inhibición por TCN 213 se puede superar aumentando la concentración de glicina.
Aplicaciones Científicas De Investigación
TCN 213 tiene varias aplicaciones de investigación científica, particularmente en los campos de la neurociencia y la farmacología:
Monitoreo de la expresión de NMDAR: TCN 213 se utiliza para monitorear farmacológicamente el cambio en la expresión de NMDAR en las neuronas corticales en desarrollo.
Estudios electrofisiológicos: El compuesto se utiliza en grabaciones de pinzamiento de voltaje de dos electrodos para estudiar su actividad farmacológica en receptores NMDA recombinantes.
Estudios de neurotoxicidad: TCN 213 se emplea para evaluar la dependencia del receptor NMDA de la excitotoxicidad inducida por NMDA en las neuronas corticales.
Mecanismo De Acción
TCN 213 ejerce sus efectos bloqueando selectivamente el NMDAR GluN1/GluN2A. El antagonismo del compuesto es dependiente de la glicina pero independiente de las concentraciones de glutamato en las soluciones de grabación externas . La inhibición por TCN 213 es superable, lo que significa que se puede superar aumentando la concentración de glicina . El compuesto se une a un nuevo sitio alostérico ubicado en la interfaz del dímero entre los dominios de unión del agonista GluN1 y GluN2, reduciendo la potencia de la glicina .
Comparación Con Compuestos Similares
TCN 213 se compara con otros antagonistas del receptor GluN1/GluN2A, como TCN 201. Ambos compuestos son derivados de sulfonamida identificados a través de la detección de alto rendimiento . TCN 201 muestra una potencia submicromolar y una selectividad más de 300 veces mayor para los receptores GluN1/GluN2A . La singularidad de TCN 213 radica en su alta selectividad para GluN1/GluN2A sobre los receptores GluN1/GluN2B, lo que lo convierte en una herramienta valiosa para estudiar el cambio de desarrollo en la composición de subunidades de NMDAR .
Compuestos Similares
Métodos De Preparación
La síntesis de TCN 213 implica la preparación de derivados de sulfonamida. En 2010, Bettini et al. identificaron derivados de sulfonamida como nuevos antagonistas del receptor GluN1/GluN2A a través de la detección de alto rendimiento de una biblioteca química que contenía 2 millones de compuestos . Las rutas sintéticas específicas y las condiciones de reacción para TCN 213 no están fácilmente disponibles en el dominio público, pero se sabe que el compuesto se sintetiza a través de una serie de reacciones orgánicas que involucran la formación de enlaces de sulfonamida .
Propiedades
Número CAS |
114917-95-2 |
|---|---|
Fórmula molecular |
C15H23NO2 |
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
N-hydroxy-9-phenylnonanamide |
InChI |
InChI=1S/C15H23NO2/c17-15(16-18)13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12,18H,1-4,6,9-10,13H2,(H,16,17) |
Clave InChI |
QPQXHUPMOXYPRK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCCCCCCC(=O)NO |
SMILES canónico |
C1=CC=C(C=C1)CCCCCCCCC(=O)NO |
Key on ui other cas no. |
114917-95-2 |
Sinónimos |
9-phenylnonanohydroxamic acid BMY 30094 BMY-30094 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













